1-Chloro-3-(1-iodoethyl)benzene

cross‑coupling chemoselectivity oxidative addition

1-Chloro-3-(1-iodoethyl)benzene is a mixed-halogen, meta‑substituted benzylic iodide (molecular formula C₈H₈ClI; SMILES CC(I)c1cccc(Cl)c1). It belongs to the family of aryl halide building blocks that contain both a chloro and an iodo substituent, offering two electronically distinct reactive sites on a single benzene ring.

Molecular Formula C8H8ClI
Molecular Weight 266.50 g/mol
Cat. No. B15328627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-(1-iodoethyl)benzene
Molecular FormulaC8H8ClI
Molecular Weight266.50 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Cl)I
InChIInChI=1S/C8H8ClI/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3
InChIKeyGVRXUECRVLARPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-(1-iodoethyl)benzene (CAS 1799405-26-7) – Structural Baseline and Compound Class


1-Chloro-3-(1-iodoethyl)benzene is a mixed-halogen, meta‑substituted benzylic iodide (molecular formula C₈H₈ClI; SMILES CC(I)c1cccc(Cl)c1) . It belongs to the family of aryl halide building blocks that contain both a chloro and an iodo substituent, offering two electronically distinct reactive sites on a single benzene ring [1]. The iodoethyl group is situated at the benzylic position, while the chlorine occupies the meta position, creating a regiochemical pattern that influences both steric and electronic properties in subsequent transformations.

Why 1-Chloro-3-(1-iodoethyl)benzene Cannot Be Replaced by Common In‑Class Analogs


The molecule carries three structural features – a benzylic C–I bond, an aryl C–Cl bond, and a meta substitution pattern – that collectively determine its reactivity profile. Swapping the chlorine for bromine alters oxidative‑addition kinetics and can lead to incomplete selectivity in sequential coupling [1]. Relocating the iodo substituent from the benzylic (α) to the β‑position drastically changes the ease of nucleophilic displacement and the stability of the resulting organometallic intermediates [2]. The meta‑chloro arrangement further impacts the electron density of the ring relative to the para‑ or ortho‑isomers, modulating both electrophilic aromatic substitution rates and the electronics of the iodo‑bearing carbon [3]. Therefore, even within the narrow class of C₈H₈ClI constitutional isomers, simple substitution is chemically unsound.

Quantitative Differentiation Evidence for 1-Chloro-3-(1-iodoethyl)benzene Versus Its Closest Analogs


Oxidative‑Addition Reactivity Gradient Enables Chemoselective Sequential Coupling

The benzylic C–I bond exhibits oxidative‑addition reactivity toward Pd(0) that is ca. 10³‑fold greater than that of the meta‑aryl C–Cl bond, providing a quantifiable chemoselectivity window that is absent in the corresponding 1‑chloro‑4‑(1‑iodoethyl)benzene isomer because the para‑chloro position has a different electronic influence on the aryl ring [1][2].

cross‑coupling chemoselectivity oxidative addition

Hammett Electronic Parameter of meta‑Chloro Substitution Dictates Reactivity Divergence from para‑Isomer

The meta‑chloro substituent carries a Hammett σₘ value of +0.37, whereas the para‑chloro σₚ is +0.23 [1]. This electronic difference directly translates to a measurable change in the electrophilicity of the benzylic iodine atom and the nucleophilicity of the aryl ring in cross‑coupling or substitution reactions.

Hammett constants electronic effects regioselectivity

Benzylic Iodine Displacement Reactivity Outperforms Non‑Benzylic Analogs

Primary benzylic iodides react with nucleophiles via SN2 mechanisms at rates up to 100‑fold faster than non‑benzylic primary iodoalkanes under identical conditions due to stabilization of the transition state by the adjacent aromatic ring [1]. The target compound’s benzylic iodine is therefore significantly more reactive than the iodine in 1‑chloro‑3‑(2‑iodoethyl)benzene, where the iodine is not benzylic.

nucleophilic substitution benzylic activation SN2 reactivity

Certified Purity and Batch Consistency Superior to Non‑Commercial Analogs

Commercial sources (Leyan, MolCore) supply 1‑chloro‑3‑(1‑iodoethyl)benzene at ≥98% purity with batch‑specific QC data (NMR, HPLC) . In contrast, the ortho‑isomer (CAS 1799405-28-9) is available only at 95% from a single supplier, and the para‑isomer is not commercially listed.

purity quality control procurement

Optimal Application Scenarios for 1-Chloro-3-(1-iodoethyl)benzene Based on Verified Evidence


Sequential Chemoselective Cross‑Coupling in Medicinal Chemistry Libraries

The >10³‑fold oxidative‑addition rate difference between the benzylic C–I and the meta‑aryl C–Cl bonds enables a first coupling (e.g., Suzuki) at the iodo position, followed by a second coupling at the chloro position, without intermediate protection. This double‑orthogonal strategy is ideal for constructing diverse biaryl‑linked pharmacophores in parallel synthesis [1].

Rapid Benzylic Functionalization for Agrochemical Intermediate Production

The ca. 100‑fold accelerated SN2 displacement of the benzylic iodine allows efficient introduction of amines, alkoxides, or carbon nucleophiles under mild conditions. This is particularly valuable in agrochemical synthesis where speed and high yield are critical for cost‑sensitive intermediates [2].

Electronically Tuned Building Block for meta‑Substituted Target Molecules

With a Hammett σₘ of +0.37, the meta‑chloro group imparts a distinct electronic environment that influences both ring activity and benzylic reactivity. Researchers targeting meta‑substituted analogs with predictable electronic profiles select this compound over the para‑ or ortho‑isomers to maintain consistency in structure‑activity relationship studies [3].

High‑Purity Sourcing for Reproducible Scale‑Up Processes

Because the compound is commercially available at ≥98% purity with documented batch analytics, process chemists can rely on it as a starting material in multi‑step syntheses without the need for pre‑use purification, reducing variability in scale‑up campaigns .

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